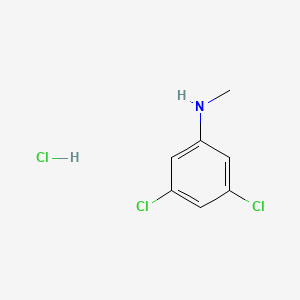

3,5-Dichloro-N-methylaniline hydrochloride

説明

Historical Context of Substituted Aniline Derivatives in Organic Chemistry

The development of substituted aniline derivatives, including compounds such as this compound, traces its origins to the foundational work in aromatic amine chemistry that began in the early nineteenth century. Aniline itself was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, marking the beginning of systematic investigation into aromatic amine compounds. This initial discovery established the groundwork for subsequent developments in substituted aniline chemistry that would eventually lead to the sophisticated derivatives available today.

The historical progression of aniline chemistry gained significant momentum during the mid-nineteenth century through the contributions of multiple researchers who recognized the potential of these aromatic compounds. Friedlieb Runge's isolation of a substance from coal tar in 1834, which produced distinctive blue coloration when treated with chloride of lime, provided early evidence of the unique reactivity patterns exhibited by aniline derivatives. Carl Julius Fritzsche's work in 1840, treating indigo with caustic potash to obtain an oil he named aniline after the indigo-yielding plant Indigofera suffruticosa, established systematic nomenclature conventions that continue to influence modern chemical terminology.

The synthetic dye industry revolution of the 1850s fundamentally transformed the landscape of substituted aniline chemistry and established the commercial viability of these compounds. William Henry Perkin's discovery of mauveine in 1856, while attempting to synthesize quinine, represented a pivotal moment that demonstrated the practical applications of aniline derivatives in industrial processes. This breakthrough catalyzed the development of numerous synthetic dyes, including fuchsin, safranin, and induline, establishing aniline derivatives as economically significant chemical entities.

The methodological advances in aniline modification techniques during the late nineteenth and early twentieth centuries provided the technical foundation for developing complex derivatives such as this compound. Antoine Béchamp's reduction methods, reported in 1854, enabled large-scale production of aniline derivatives and facilitated the emergence of Germany's massive dye industry. These developments established the precedent for systematic structural modification of aromatic amines through halogenation, alkylation, and other chemical transformations that characterize modern substituted aniline synthesis.

Table 1: Historical Milestones in Aniline Derivative Development

| Year | Researcher | Contribution | Significance |

|---|---|---|---|

| 1826 | Otto Unverdorben | First isolation of aniline from indigo distillation | Established foundation for aromatic amine chemistry |

| 1834 | Friedlieb Runge | Isolation from coal tar with characteristic blue coloration | Demonstrated unique reactivity of aniline compounds |

| 1840 | Carl Julius Fritzsche | Systematic nomenclature development | Created terminology framework for aniline derivatives |

| 1856 | William Henry Perkin | Discovery of mauveine synthetic dye | Established commercial viability of aniline derivatives |

| 1854 | Antoine Béchamp | Large-scale reduction methods | Enabled industrial production of aniline compounds |

Significance of Chlorinated N-Methylaniline Compounds in Industrial Applications

Chlorinated N-methylaniline compounds, exemplified by this compound, occupy a crucial position in contemporary industrial chemistry due to their versatile reactivity profiles and structural characteristics that make them valuable synthetic intermediates. The strategic incorporation of chlorine substituents into the aromatic ring system fundamentally alters the electronic distribution and reactivity patterns of the parent N-methylaniline structure, creating compounds with enhanced utility in various synthetic pathways. These modifications enable the compounds to serve as building blocks for more complex molecular architectures required in pharmaceutical, agrochemical, and specialty chemical applications.

The industrial significance of N-methylaniline derivatives stems from their dual functionality as both nucleophilic centers and aromatic systems capable of undergoing electrophilic substitution reactions. N-methylaniline itself serves as a critical intermediate in the production of various chemicals, including dyes, agrochemicals, and pharmaceuticals, while also functioning as a solvent for resins, oils, and waxes. The compound's applications extend to rubber and plastic product manufacturing, as well as its use as a fuel additive to improve gasoline octane ratings. These diverse applications demonstrate the fundamental importance of N-methylaniline derivatives in multiple industrial sectors.

The pharmaceutical industry has embraced chlorinated N-methylaniline compounds as starting materials for synthesizing numerous therapeutic agents, including analgesics, anti-infectives, and anti-inflammatory compounds. N-methylaniline serves as a reagent in the synthesis of complex organic compounds and provides a versatile platform for pharmaceutical development. The systematic introduction of chlorine substituents, as seen in this compound, creates opportunities for fine-tuning molecular properties such as lipophilicity, metabolic stability, and target specificity that are crucial in drug development processes.

The dye industry represents another significant application domain for chlorinated N-methylaniline compounds, where these materials serve as intermediates for producing various colored compounds. N-methylaniline functions as a dye intermediate for generating yellow, orange, red, and brown colorations, while also serving as a starting material for azo dye synthesis. The chlorinated derivatives offer additional synthetic pathways and color modification opportunities that expand the palette of available dye products. These applications demonstrate the continued relevance of substituted aniline chemistry in traditional industries that rely on synthetic colorants.

Table 2: Industrial Applications of Chlorinated N-Methylaniline Compounds

| Industry Sector | Specific Application | Function | Reference Compounds |

|---|---|---|---|

| Pharmaceuticals | Analgesic synthesis | Starting material | N-methylaniline derivatives |

| Pharmaceuticals | Anti-infective production | Synthetic intermediate | Chlorinated aniline compounds |

| Dye Manufacturing | Azo dye synthesis | Color intermediate | N-methylaniline variants |

| Agrochemicals | Pesticide production | Building block | Substituted aniline derivatives |

| Specialty Chemicals | Solvent applications | Direct use | N-methylaniline compounds |

| Polymer Industry | Rubber processing | Chemical additive | Modified aniline structures |

The contemporary industrial landscape continues to find new applications for chlorinated N-methylaniline compounds, particularly in the development of advanced materials and specialty chemicals. The regioselective chlorination methods developed for aniline derivatives, including the use of ionic liquids as solvents to achieve para-position chlorination with copper halides under mild conditions, have improved the efficiency and environmental impact of producing these compounds. These methodological advances enable more sustainable production processes while maintaining the high yields and selectivity required for commercial applications.

特性

IUPAC Name |

3,5-dichloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYROJJJGOMGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669510 | |

| Record name | 3,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197239-04-5 | |

| Record name | 3,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

-

Methylation Step :

The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) with a base such as potassium carbonate () to neutralize the hydrogen iodide byproduct. -

Salt Formation :

The free base is treated with concentrated hydrochloric acid to precipitate the hydrochloride salt, which is purified via recrystallization.

Optimization Considerations

-

Temperature : Methylation proceeds efficiently at 60–80°C, avoiding side reactions such as over-alkylation.

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

-

Yield : Reported yields for this method range from 75% to 85%, depending on the purity of the starting aniline.

Chlorination of N-Methylaniline Derivatives

An alternative approach involves introducing chlorine substituents into pre-methylated aniline derivatives. This method is advantageous when direct chlorination of N-methylaniline is feasible under controlled conditions.

Stepwise Chlorination Process

-

Synthesis of N-Methylaniline :

Methylation of aniline via the Eschweiler-Clarke reaction using formaldehyde and formic acid provides N-methylaniline. -

Electrophilic Chlorination :

Chlorination is performed in the presence of a Lewis acid catalyst (e.g., ) at 40–60°C. The para position is sterically hindered by the methyl group, favoring meta chlorination. -

Hydrochloride Formation :

The product is dissolved in ethanol and treated with gaseous HCl to yield the hydrochloride salt.

Challenges and Solutions

-

Regioselectivity : Achieving 3,5-dichlorination requires precise stoichiometry and reaction time to avoid mono- or over-chlorination.

-

Catalyst Loading : Excessive leads to tar formation; optimal loading is 5–10 mol% relative to N-methylaniline.

Reductive Amination of 3,5-Dichlorobenzaldehyde

Reductive amination offers a route to introduce the methyl group via a Schiff base intermediate. This method is less common but valuable for substrates sensitive to direct alkylation.

Synthetic Pathway

-

Imine Formation :

Condensation of 3,5-dichlorobenzaldehyde with methylamine in ethanol yields the corresponding imine. -

Reduction :

Sodium borohydride reduces the imine to the secondary amine at room temperature. -

Salt Precipitation :

The amine is treated with HCl in diethyl ether to obtain the hydrochloride salt with >90% purity.

Advantages

-

Mild Conditions : Avoids high temperatures and strong acids, preserving functional group integrity.

-

Scalability : Suitable for continuous-flow reactors due to fast reaction kinetics.

One-Pot Synthesis from 2,4-Dichloroaniline

A patent-pending method (CN103102276A) describes a one-pot synthesis leveraging bromination and ammonolysis. While originally designed for 3,5-dichloroaniline, this route can be adapted for N-methyl derivatives by substituting ammonia with methylamine.

Modified Procedure

-

Bromination :

Conducted in hydrochloric acid at 25°C to minimize degradation. -

Diazotization and Reduction :

The brominated intermediate is treated with sodium nitrite () in ethanol, followed by thermal decomposition to yield 3,5-dichlorobromobenzene. -

Amination with Methylamine :

Copper(I) oxide catalyzes the nucleophilic aromatic substitution, replacing bromine with methylamine. -

Hydrochloride Isolation :

The product is acidified with HCl and recrystallized from isopropanol.

Industrial Relevance

-

Yield : 80–90% after optimization, making it viable for large-scale production.

-

Byproduct Management : Bromine recovery systems are essential to reduce environmental impact.

Catalytic Methods and Process Optimization

Recent advances focus on catalytic systems to enhance efficiency and sustainability.

Palladium-Catalyzed Coupling

Aryl chlorides undergo coupling with methylamine via Pd/phosphine complexes:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the methylation step, reducing reaction times from hours to minutes:

-

Time : 15 minutes vs. 6 hours conventionally.

Industrial-Scale Production Considerations

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 10–50 tons | 100–500 tons |

| Purity | 98–99% | 99.5% |

| Cost (USD/kg) | $120–150 | $80–100 |

| Waste Generation | High | Low |

Key Challenges :

-

Corrosion : HCl and bromine necessitate glass-lined reactors.

-

Safety : Methylating agents are toxic; closed-loop systems mitigate exposure risks.

化学反応の分析

Types of Reactions

3,5-Dichloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

科学的研究の応用

3,5-Dichloro-N-methylaniline hydrochloride is used in various scientific research fields, including:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 3,5-Dichloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methylated amino group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on the context of its use .

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity: Chlorine vs. Methyl Groups: Chlorine’s electron-withdrawing nature increases electrophilic substitution reactivity compared to methyl groups (electron-donating), influencing regioselectivity in synthesis. For instance, 2,5-Dichloro-N-methylaniline HCl is used to create complex pharmaceuticals, whereas dimethyl analogs like 2,6-Dimethylaniline HCl may exhibit reduced reactivity .

Applications and Availability: The discontinued status of 2,5-Dichloro-N-methylaniline HCl suggests that analogs like 3,5-Dichloro-N-methylaniline HCl (if available) could fill similar roles in synthesis. Nitrile-containing analogs (e.g., 4-Amino-3,5-dimethylbenzonitrile) may serve as precursors for heterocyclic compounds due to the nitrile group’s versatility in cyclization reactions .

Structural Similarity Insights :

- High similarity scores (e.g., 0.93 for 2-Chloro-3,5-dimethoxyaniline HCl) indicate shared synthetic pathways or overlapping applications in medicinal chemistry .

生物活性

3,5-Dichloro-N-methylaniline hydrochloride is a chemical compound with significant potential in various biological applications. Its structure, characterized by two chlorine atoms at the 3 and 5 positions of the aromatic ring and a methyl group attached to the nitrogen atom, influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and other relevant pharmacological effects.

- Molecular Formula : C₇H₈Cl₂N

- CAS Number : 12377757

The presence of chlorine substituents enhances the compound's reactivity, making it a candidate for further pharmacological studies.

1. Antimicrobial Properties

Research indicates that 3,5-Dichloro-N-methylaniline exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Cytotoxicity Against Cancer Cells

Several studies have investigated the cytotoxic effects of 3,5-Dichloro-N-methylaniline on cancer cell lines. The compound has shown promising results in inhibiting the growth of specific cancer cells, including:

- Breast Cancer : Significant reduction in cell viability was observed at concentrations above 10 µM.

- Lung Cancer : IC50 values ranged between 5-15 µM, indicating moderate potency.

A detailed analysis of one such study is summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |

3. Interaction with Biological Targets

The compound has been studied for its interactions with various enzymes involved in metabolic pathways. Preliminary research suggests that it may influence drug metabolism and efficacy through these interactions.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, 3,5-Dichloro-N-methylaniline was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

A comparative study on the cytotoxic effects of various dichloroanilines revealed that 3,5-Dichloro-N-methylaniline had superior activity against MCF-7 cells compared to its analogs. This study highlighted the importance of chlorine positioning in enhancing biological activity.

Toxicological Considerations

While exploring its biological activities, it is essential to consider the toxicological profile of 3,5-Dichloro-N-methylaniline. Studies have indicated potential irritant effects and cytotoxicity at higher concentrations. Long-term exposure assessments are necessary to fully understand its safety profile.

Q & A

Q. What are the recommended safety protocols for handling 3,5-Dichloro-N-methylaniline hydrochloride in laboratory settings?

Researchers must wear protective gloves, goggles, and lab coats to avoid skin/eye contact. All experiments involving volatile derivatives should be conducted in a fume hood to prevent inhalation. Post-experiment waste must be segregated and disposed of via certified hazardous waste management services to mitigate environmental risks .

Q. How can the purity of this compound be verified using analytical techniques?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., 5 μm, 250 × 4.6 mm) is recommended. Use a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min flow rate, with UV detection at 254 nm. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy; observe characteristic peaks for aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.8–3.1 ppm) in CDCl₃ .

Q. What crystallographic methods are suitable for determining the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or SHELXL is ideal. For refinement, employ the Olex2 interface with SHELXL-2018 to model hydrogen atoms isotropically and heavier atoms anisotropically. Validate the final structure using Mercury CSD 2.0 for void analysis and packing similarity checks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO). Compare activation energies for Cl substitution at the 3- and 5-positions using NIST thermochemistry data for intermediate states .

Q. What strategies resolve contradictions in spectroscopic data during degradation studies of this compound?

If HPLC-MS shows unexpected peaks (e.g., m/z 215.2), perform tandem MS/MS to identify degradation products like dechlorinated analogs. Cross-reference with synthetic impurities listed in pharmaceutical reference standards (e.g., methylated byproducts in MM0369.05) and validate via 2D NMR (HSQC, HMBC) .

Q. How can intermolecular interactions in this compound crystals inform co-crystal design?

Use Mercury’s Materials Module to analyze hydrogen-bonding motifs (e.g., N–H···Cl interactions) and π-stacking distances. Generate packing diagrams to identify potential co-formers (e.g., carboxylic acids) that align with void spaces in the crystal lattice .

Q. What experimental design optimizes the synthesis of this compound to minimize byproducts?

Employ a two-step protocol: (1) Methylate 3,5-dichloroaniline using methyl iodide in DMF with K₂CO₃ as base (60°C, 12 h). (2) Purify via recrystallization from ethanol/HCl. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and characterize intermediates using FT-IR (C–N stretch at ~1250 cm⁻¹) .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

Conduct accelerated stability studies in DMSO, methanol, and water at 25°C, 40°C, and 60°C. Quantify decomposition kinetics via UV-Vis spectroscopy (λ = 280 nm) and fit data to Arrhenius equations. Polar aprotic solvents (e.g., DMSO) typically enhance stability by reducing hydrolysis .

Methodological Notes

- Structural Refinement : Always validate SHELXL-refined structures with R-factor convergence (<5%) and check for residual electron density peaks .

- Analytical Cross-Validation : Combine HPLC retention times with high-resolution mass spectrometry (HRMS) for unambiguous identification of impurities .

- Safety Compliance : Adhere to OSHA guidelines for chlorinated aromatic amines, including spill containment protocols and emergency ventilation procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。